molecular formula C22H23FN2O3 B10769644 MDMB-FUBICA metabolite 3

MDMB-FUBICA metabolite 3

Cat. No.: B10769644
M. Wt: 382.4 g/mol
InChI Key: PZPKPULZRMBYJZ-UHFFFAOYSA-N
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Description

MDMB-FUBICA metabolite 3, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid, is a synthetic cannabinoid metabolite. It is a presumptive metabolite of MDMB-FUBICA and ADB-FUBICA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. These compounds are often used in research and forensic applications .

Preparation Methods

The preparation of MDMB-FUBICA metabolite 3 involves the metabolic transformation of its parent compound, MDMB-FUBICA. This process typically occurs in vitro using human liver microsomes. The parent compound undergoes hydroxylation and N-dealkylation reactions to form the metabolite

Chemical Reactions Analysis

MDMB-FUBICA metabolite 3 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include human liver microsomes and cofactors such as NADPH. The major products formed from these reactions are hydroxylated and dealkylated metabolites .

Scientific Research Applications

MDMB-FUBICA metabolite 3 is primarily used in scientific research to study the metabolism and toxicokinetics of synthetic cannabinoids. Its applications include:

Mechanism of Action

The mechanism of action of MDMB-FUBICA metabolite 3 is not well understood. as a metabolite of MDMB-FUBICA, it is presumed to interact with the cannabinoid receptors in the body, particularly the CB1 receptor. The parent compound, MDMB-FUBICA, is known to be a potent agonist of the CB1 receptor, which is involved in the psychoactive effects of cannabinoids . The exact molecular targets and pathways involved in the action of the metabolite require further research.

Properties

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

IUPAC Name

2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28)

InChI Key

PZPKPULZRMBYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F

Origin of Product

United States

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